1,1-Dichloro-1,2,2,3,3-pentafluoropropane

Description

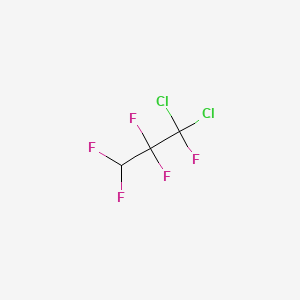

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-1,2,2,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-3(5,10)2(8,9)1(6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMGZLBGSDLPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(Cl)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042029 | |

| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloro-1,2,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13474-88-9 | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-225cc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N35Z25BTGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Environmental Transformation Mechanisms of 1,1 Dichloro 1,2,2,3,3 Pentafluoropropane

Atmospheric Degradation Pathways

Once released into the atmosphere, 1,1-Dichloro-1,2,2,3,3-pentafluoropropane is subject to several degradation processes that determine its atmospheric lifetime, ozone depletion potential, and global warming potential. The primary sink for this compound is reaction with hydroxyl (OH) radicals in the troposphere, with photolytic decomposition becoming significant in the stratosphere.

The principal degradation pathway for this compound in the lower atmosphere (troposphere) is initiated by its reaction with photochemically-produced hydroxyl radicals. epa.gov This reaction proceeds via the abstraction of the compound's single hydrogen atom, which is the most vulnerable site for OH radical attack. nasa.gov

The initial reaction is as follows: CHF₂CF₂CCl₂F + •OH → CF₂CF₂CCl₂F• + H₂O

| Parameter | Value |

| Tropospheric Atmospheric Lifetime | 19.0 years |

| Stratospheric Atmospheric Lifetime | 55.2 years |

| Global Atmospheric Lifetime | 14.1 years |

| Data sourced from Papanastasiou et al., 2018 as cited by NASA. noaa.gov |

The relatively long tropospheric lifetime of 19.0 years indicates that while the reaction with OH radicals is the main sink, it is a slow process, allowing a fraction of the emitted HCFC-225cc to be transported to the stratosphere.

For the portion of this compound that is transported to the stratosphere, photolytic decomposition (photolysis) becomes a significant degradation mechanism. epa.gov In the stratosphere, the compound is exposed to higher energy, short-wavelength ultraviolet (UV) radiation from the sun. This energy is sufficient to break the carbon-chlorine (C-Cl) bonds, which are the weakest bonds in the molecule.

The photolysis reaction releases chlorine atoms (Cl•): CHF₂CF₂CCl₂F + hv (UV radiation) → CHF₂CF₂CClF• + Cl•

The released chlorine atoms can then participate in catalytic cycles that lead to the destruction of stratospheric ozone. The stratospheric lifetime for HCFC-225cc has been estimated to be 55.2 years, indicating that it is a persistent substance in this atmospheric layer. noaa.gov

The atmospheric degradation of this compound results in the formation of several intermediate and final products. Following the initial hydrogen abstraction by the OH radical, the resulting alkyl radical (CF₂CF₂CCl₂F•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₂CF₂CCl₂F-O₂•).

Subsequent reactions of this peroxy radical, likely with nitric oxide (NO) or other radicals, lead to the formation of an alkoxy radical (CF₂CF₂CCl₂F-O•). Alkoxy radicals are generally unstable and can decompose via C-C bond cleavage. For the CF₂CF₂CCl₂F-O• radical, decomposition is expected to yield carbonyl compounds and other radicals.

The likely degradation cascade will ultimately produce stable, smaller molecules. The expected terminal degradation products include acid halides such as carbonyl fluoride (B91410) (COF₂) and carbonyl chlorofluoride (COFCl). epa.govchemistryforsustainability.org These acid halides are water-soluble and are efficiently removed from the atmosphere via deposition and subsequent hydrolysis in cloud water and precipitation, forming hydrofluoric acid (HF), hydrochloric acid (HCl), and carbon dioxide (CO₂). chemistryforsustainability.org

Abiotic Transformation in Aquatic and Terrestrial Systems

While the primary environmental sink for this compound is atmospheric degradation, its behavior in aquatic and terrestrial environments is governed by its potential for hydrolysis and its tendency to partition between water, soil, and air.

Hydrolysis is a chemical transformation process in which a compound reacts with water. For halogenated alkanes, this typically involves the substitution of a halogen atom with a hydroxyl group. However, this compound, like most hydrochlorofluorocarbons, is highly resistant to hydrolysis under typical environmental conditions (neutral pH). The carbon-halogen bonds in such fluorinated compounds are strong and not susceptible to cleavage by water. Therefore, hydrolysis is not considered an environmentally significant degradation pathway for this compound.

The Koc value provides an indication of a chemical's tendency to adsorb to soil and sediment organic matter. A low Koc value suggests high mobility in soil, with a potential to leach into groundwater. Conversely, a high Koc value indicates low mobility.

The Henry's Law constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase at equilibrium. A high Henry's Law constant indicates a strong tendency for the chemical to volatilize from water into the air. For this compound, its high volatility suggests that if released to water or moist soil, it will rapidly partition into the atmosphere, where it undergoes the degradation pathways described above.

| Parameter | Estimated Value | Implication |

| Soil Adsorption Coefficient (log Koc) | 2.58 (EPI Suite™) | Moderate sorption to soil and sediment. |

| Henry's Law Constant | 4.88 x 10³ Pa·m³/mol (EPI Suite™) | High volatility; rapid partitioning from water to air. |

| Values are estimated using the KOCWIN™ and HENRYWIN™ models within the EPI Suite™ software. chemistryforsustainability.orgsrcinc.com |

Reactions with Other Environmental Species

The atmospheric fate of this compound (HCFC-225ca) is primarily dictated by its reactions with naturally occurring chemical species in the troposphere. The presence of a hydrogen atom in the molecule makes it susceptible to attack by the hydroxyl radical (•OH), which is the main atmospheric oxidant. acs.orgnoaa.gov This reaction initiates a cascade of chemical transformations that ultimately break down the original compound. Reactions with other environmental species such as ozone (O₃), chlorine atoms (Cl), and nitrate radicals (NO₃) are considered to be of minor importance in the tropospheric degradation of HCFC-225ca.

The principal removal mechanism for HCFC-225ca from the atmosphere is its gas-phase reaction with the hydroxyl radical (•OH). acs.orgresearchgate.net This reaction involves the abstraction of the hydrogen atom from the HCFC-225ca molecule, leading to the formation of a halogenated alkyl radical (CF₃CF₂CCl₂).

The general reaction can be represented as:

CF₃CF₂CHCl₂ + •OH → CF₃CF₂CCl₂• + H₂O

This initial step is the rate-determining step for the atmospheric degradation of HCFC-225ca. The resulting haloalkyl radical (CF₃CF₂CCl₂•) is highly reactive and will subsequently undergo further reactions in the presence of atmospheric oxygen (O₂).

The rate of this reaction is crucial for determining the atmospheric lifetime of HCFC-225ca. Several studies have experimentally determined the rate constant for this reaction as a function of temperature. The temperature dependence is typically expressed using the Arrhenius equation, k(T) = A exp(-E/RT), where A is the pre-exponential factor, E is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

Interactive Data Table: Reaction Rate Coefficients for HCFC-225ca + •OH

| Arrhenius Expression (k(T) = A exp(-E/RT)) | Temperature Range (K) | Reference |

|---|---|---|

| (1.92 ± 0.52) × 10⁻¹² exp(−(1290 ± 90)/T) cm³ molecule⁻¹ s⁻¹ | 270 - 400 | researchgate.net |

| (6.5 ± 1.3) x 10⁻¹³ exp(-(970 ± 115)/T) cm³ molecule⁻¹ s⁻¹ | 295 - 370 | researchgate.net |

Based on these reaction rates, the tropospheric lifetime of HCFC-225ca with respect to reaction with •OH radicals is estimated to be in the range of 1.9 to 4 years. acs.orgepa.gov This relatively short lifetime, compared to chlorofluorocarbons (CFCs), is a direct consequence of the presence of the C-H bond that is susceptible to attack by •OH radicals. acs.org

While the initial reaction with the hydroxyl radical is well-characterized, the subsequent degradation products of this compound in the atmosphere are not extensively detailed in the reviewed literature. Following the initial hydrogen abstraction, the resulting haloalkyl radical (CF₃CF₂CCl₂•) is expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical (CF₃CF₂CCl₂O₂•). The fate of this peroxy radical in the complex chemistry of the troposphere will determine the final degradation products. For other hydrochlorofluorocarbons, the degradation pathways are known to lead to the formation of various smaller, oxygenated species, including halogenated aldehydes and acids.

Reactions of HCFC-225ca with other significant atmospheric oxidants are considered to be of negligible importance compared to the reaction with the hydroxyl radical.

Ozone (O₃): Alkanes and haloalkanes are generally unreactive towards ozone in the gas phase. Significant reactions with ozone are typically limited to compounds containing carbon-carbon double bonds. Therefore, the reaction of HCFC-225ca with ozone is not considered a significant atmospheric removal process.

Nitrate Radicals (NO₃): The nitrate radical is an important atmospheric oxidant, particularly during nighttime. However, its reactivity with saturated hydrochlorofluorocarbons like HCFC-225ca is very low. The primary loss process for HCFCs is the daytime reaction with •OH.

Atmospheric Chemistry and Radiative Forcing Potentials of Dichloropentafluoropropanes

Ozone Depletion Potential (ODP) Assessments

The Ozone Depletion Potential (ODP) is a relative measure of the extent to which a chemical compound can cause ozone degradation, with trichlorofluoromethane (B166822) (CFC-11) serving as the benchmark with an ODP of 1.0. researchgate.net Hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for more potent ozone-depleting substances like chlorofluorocarbons (CFCs). pnas.org Their inclusion of hydrogen atoms makes them more susceptible to degradation in the troposphere, thus reducing the amount of chlorine that reaches the stratosphere to participate in ozone-destroying catalytic cycles. researchgate.netnoaa.gov Consequently, HCFCs generally have ODPs that are significantly lower than those of CFCs, typically ranging from 0.01 to 0.1. fluorocarbons.org

For the specific isomer 1,1-Dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225cc), a calculated ODP of 0.110 has been reported. noaa.gov The ODPs for other dichloropentafluoropropane isomers, such as 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), are estimated to be 0.025 and 0.03 respectively. wikipedia.org These values, while lower than CFCs, still signify a potential to harm the stratospheric ozone layer, which has led to their regulation under international agreements like the Montreal Protocol. ourworldindata.org

Ozone Depletion Potentials (ODP) of Dichloropentafluoropropane Isomers

| Compound | ODP |

|---|---|

| This compound (HCFC-225cc) | 0.110 noaa.gov |

| 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) | 0.025 wikipedia.org |

| 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | 0.03 wikipedia.org |

Global Warming Potential (GWP) Calculations and Atmospheric Lifetime Modeling

The Global Warming Potential (GWP) provides a measure of the warming influence of a greenhouse gas relative to that of carbon dioxide (CO2), which has a GWP of 1. noaa.gov A key factor in determining the GWP of a substance is its atmospheric lifetime, which defines the period it will persist in the atmosphere before being broken down. mdpi.com HCFCs are primarily removed from the atmosphere through reaction with the hydroxyl radical (OH) in the troposphere. noaa.govmdpi.com

For this compound (HCFC-225cc), the global atmospheric lifetime is estimated to be 14.1 years. This is composed of a tropospheric lifetime of 19.0 years and a stratospheric lifetime of 55.2 years. noaa.gov Based on these lifetimes, the GWP for HCFC-225cc has been calculated for different time horizons. Over a 20-year period, its GWP is 2,818, while over a 100-year period, the GWP is 934. noaa.gov

In comparison, other isomers of dichloropentafluoropropane have different atmospheric lifetimes and GWPs. For instance, HCFC-225ca has a much shorter atmospheric lifetime of 1.9 years, and HCFC-225cb has a lifetime of 4.9 years. wikipedia.orgwikipedia.org The GWP for HCFC-225cb is reported to be 568 over a 100-year time horizon. wikipedia.org These values underscore the significant global warming impact of these compounds, which is a primary reason for their eventual phase-out under the Kigali Amendment to the Montreal Protocol. acs.org

Atmospheric Lifetimes and Global Warming Potentials (GWP) of Dichloropentafluoropropane Isomers

| Compound | Global Atmospheric Lifetime (years) | GWP (20-year) | GWP (100-year) |

|---|---|---|---|

| This compound (HCFC-225cc) | 14.1 noaa.gov | 2,818 noaa.gov | 934 noaa.gov |

| 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) | 1.9 wikipedia.org | N/A | N/A |

| 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | 4.9 wikipedia.org | N/A | 568 wikipedia.org |

Contributions to Atmospheric Radiative Forcing

Radiative forcing is a measure of the change in the Earth's energy balance caused by a particular driver, such as a greenhouse gas. It is typically expressed in watts per square meter (W/m²). The radiative efficiency of a gas is a key component in determining its radiative forcing and, subsequently, its GWP. It quantifies how effectively a substance absorbs infrared radiation.

Atmospheric Transport and Global Distribution Modeling

Once released into the atmosphere, the transport and distribution of dichloropentafluoropropanes are governed by atmospheric dynamics. noaa.gov Being relatively long-lived, these compounds can be transported over long distances and become well-mixed throughout the troposphere. A portion of these molecules can be transported into the stratosphere, where they are broken down by photolysis, releasing chlorine atoms that can deplete ozone. noaa.gov

The global distribution and fate of HCFCs are studied using sophisticated atmospheric models. Three-dimensional (3D) chemical transport models, such as MOZART-3, are employed to simulate the movement and chemical transformation of these substances in the atmosphere. nih.govcopernicus.org These models incorporate data on emissions, meteorological conditions (like wind patterns), and chemical reaction rates to predict the atmospheric concentrations and deposition of these compounds. copernicus.orgpnas.org

Modeling studies for similar HCFCs, such as HCFC-123 and HCFC-22, have been conducted to assess their environmental impact. pnas.orgcopernicus.orgpnas.org These studies help in understanding the transport pathways from emission sources, primarily in industrialized regions, to remote areas of the globe. While specific global distribution modeling studies for this compound may be limited, the principles derived from modeling other HCFCs are applicable. These models are crucial for estimating the atmospheric lifetimes of these compounds and for verifying emission inventories based on atmospheric observations. pnas.orgwikipedia.org

Advanced Analytical Methodologies for Characterization and Environmental Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 1,1-dichloro-1,2,2,3,3-pentafluoropropane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. wpmucdn.comomicsonline.org For this compound, both ¹H NMR and ¹⁹F NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atom in the molecule. docbrown.info In the case of HCFC-225ca (CHCl₂CF₂CF₃), a single proton environment is expected, leading to a specific chemical shift and splitting pattern due to coupling with adjacent fluorine atoms. docbrown.info

¹⁹F NMR Spectroscopy: Due to the presence of five fluorine atoms in two different chemical environments (CF₂ and CF₃), ¹⁹F NMR is particularly informative. nih.gov It helps to distinguish between isomers by analyzing the chemical shifts and coupling constants of the fluorine nuclei. For instance, the ¹⁹F NMR spectrum can differentiate between the CF₂Cl and CF₂H groups in different isomers.

The combination of these NMR techniques allows for the unambiguous structural assignment of this compound.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques used for the identification and quantification of HCFC-225ca.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H, C-Cl, and C-F bond vibrations. noaa.gov Strong absorptions in the 1100-1300 cm⁻¹ range are indicative of C-F stretching. The National Institute of Standards and Technology (NIST) provides reference IR spectra for various compounds, which can be used for comparison and identification. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. nih.gov When analyzing HCFC-225ca, electron ionization (EI) is often used, which results in the fragmentation of the molecule. The resulting mass spectrum shows a unique pattern of fragment ions that serves as a molecular fingerprint. nist.govnist.gov Key fragments for HCFC-225ca would include the molecular ion peak (M⁺) and fragments arising from the loss of chlorine and fluorine atoms or fluorinated alkyl groups. This fragmentation pattern is crucial for confirming the identity of the compound and for quantitative analysis, especially when coupled with a separation technique like gas chromatography. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Specific chemical shift and multiplet structure | Confirms the presence and environment of the single proton. |

| ¹⁹F NMR | Distinct signals for CF₂ and CF₃ groups with specific couplings | Differentiates between fluorine environments and aids in isomer identification. nih.gov |

| IR Spectroscopy | Characteristic absorptions for C-H, C-Cl, and strong C-F stretching bands (1100-1300 cm⁻¹) | Identifies functional groups present in the molecule. |

| Mass Spectrometry | Molecular ion peak and a specific fragmentation pattern | Confirms molecular weight and provides structural information for identification. nist.govnist.gov |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as environmental samples or reaction products, prior to its detection and quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like HCFC-225ca. cdc.gov The separation is based on the differential partitioning of the analyte between a stationary phase in a column and a mobile gas phase.

GC Columns: For the separation of isomers like HCFC-225ca and HCFC-225cb, specific capillary columns, such as a DB-624, are effective.

Detection Systems: Following separation by GC, various detectors can be used for quantification:

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it well-suited for detecting the chlorine and fluorine atoms in HCFC-225ca.

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides both separation and definitive identification based on the mass spectrum of the eluted compound. This is a powerful tool for isomer-specific analysis.

Flame Ionization Detector (FID): While less sensitive to halogenated compounds than ECD, FID can also be used for quantification, particularly at higher concentrations. nih.gov

The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

While GC is the primary method for volatile compounds like HCFC-225ca, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is valuable for analyzing its less volatile derivatives or degradation products. chromatographyonline.comwrc.org.za

Fluorinated Stationary Phases: For the separation of fluorinated compounds, specialized HPLC columns with fluorinated stationary phases can offer unique selectivity and improved retention compared to traditional C8 or C18 columns. chromatographyonline.com These phases can enhance the separation of structurally similar fluorinated analytes. chromatographyonline.com

Detection: LC systems are commonly coupled with UV detectors or, for greater sensitivity and specificity, with mass spectrometry (LC-MS). chromatographyonline.comnih.gov LC-MS is particularly powerful for identifying unknown degradation products of HCFC-225ca in environmental or biological samples. chromatographyonline.comwikipedia.org

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and accuracy of analytical data for HCFC-225ca in environmental monitoring, rigorous method validation and quality assurance procedures are imperative. epa.govepa.gov These procedures are established by organizations like the US Environmental Protection Agency (EPA) and follow guidelines such as those from the International Council for Harmonisation (ICH). epa.govbohrium.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. bohrium.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. bohrium.com

Accuracy: The closeness of the test results obtained by the method to the true value. bohrium.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. bohrium.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bohrium.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bohrium.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. bohrium.com

Adherence to these validation principles ensures that the data generated for environmental monitoring of this compound are defensible and of high quality. eurachem.org

Theoretical and Computational Chemistry Studies of 1,1 Dichloro 1,2,2,3,3 Pentafluoropropane

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are employed to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties. These calculations solve approximations of the Schrödinger equation to determine electronic structure, from which properties like optimized molecular geometry, conformational energies, and vibrational frequencies can be derived.

For molecules with single bonds, such as 1,1-Dichloro-1,2,2,3,3-pentafluoropropane, rotation around the carbon-carbon bonds can lead to different spatial arrangements known as conformers. researchgate.net The stability of these conformers is influenced by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and stereoelectronic effects. researchgate.netyoutube.com Quantum calculations can identify the most stable conformers and the energy barriers between them. The relative energies determine the population of each conformer at a given temperature. While specific conformational analysis studies for this compound (HCFC-225eb) are not detailed in the provided results, computational chemistry platforms like PubChem provide predicted properties based on such calculations.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃HCl₂F₅ | nih.gov |

| Molecular Weight | 202.93 g/mol | nih.gov |

| Monoisotopic Mass | 201.9375462 Da | nih.gov |

| XlogP (Predicted) | 3.4 | uni.lu |

| Predicted Collision Cross Section (CCS) | ||

| [M+H]⁺ | 124.0 Ų | uni.lu |

| [M+Na]⁺ | 134.4 Ų | uni.lu |

| [M-H]⁻ | 118.1 Ų | uni.lu |

This interactive table summarizes key properties of this compound computed through quantum chemical and QSPR methods.

Reaction Mechanism Simulations for Atmospheric and Abiotic Degradation

The environmental fate of a hydrochlorofluorocarbon (HCFC) is largely determined by its atmospheric lifetime, which depends on its degradation rate. The primary degradation pathway in the troposphere for HCFCs is reaction with hydroxyl (OH) radicals. witpress.commdpi.com

Reaction mechanism simulations, often using quantum chemistry and chemical kinetics theories like transition state theory, can model these degradation processes. For example, studies on the isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) have determined the rate constant for its reaction with OH radicals. mdpi.com The mechanism typically involves the abstraction of the hydrogen atom from the molecule, which is the rate-limiting step. researchgate.net The calculated rate constants are then used in atmospheric models to predict the compound's lifetime and its ozone depletion potential (ODP) and global warming potential (GWP). mdpi.com

Table 2: Atmospheric Lifetime and OH Reaction Rate Constant for HCFC-225ca

| Property | Value | Source |

| Compound | HCFC-225ca | mdpi.com |

| OH Reaction Rate Expression | 6.3 × 10⁻¹³ × e⁻⁹⁶⁰/ᵀ cm³⋅s⁻¹ | mdpi.com |

| Global Atmospheric Lifetime | ~1.9 years | noaa.gov |

| Tropospheric Atmospheric Lifetime | ~2.0 years | noaa.gov |

This table presents data for the isomer HCFC-225ca, which illustrates the type of information derived from reaction mechanism simulations. The lifetime is primarily controlled by the reaction with OH radicals.

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, such as reactions with minerals. provectusenvironmental.com For chlorinated compounds, abiotic reductive dechlorination can be a significant pathway, often involving reduced iron minerals. provectusenvironmental.com Simulation studies can help elucidate these complex reaction pathways, which may include β-elimination or hydrogenolysis, complementing biological degradation routes. provectusenvironmental.com The rate and products of abiotic degradation are influenced by environmental conditions like temperature and pH. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. This technique is invaluable for studying the behavior of liquids and gases and for understanding intermolecular interactions. In an MD simulation, the forces between molecules are calculated using a potential energy function, and Newton's laws of motion are integrated to track the trajectory of each particle.

For this compound, MD simulations can provide insight into its liquid structure, transport properties (like viscosity and diffusion), and thermodynamic properties. These simulations are fundamental to understanding the bulk fluid behavior that is ultimately captured in equations of state. The accuracy of MD simulations depends heavily on the quality of the force field—the set of parameters describing the potential energy of the system. These parameters are often refined by comparing simulation results with experimental data for properties like liquid density and vapor pressure.

Development of Structure-Property Relationships (QSPR/QSAR) for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activity. nih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (which encode structural, electronic, or topological features) and an experimentally measured property. researchgate.net

For environmental assessment, QSPR/QSAR models are widely used to predict parameters for which experimental data is scarce. umich.edu This includes properties like boiling point, vapor pressure, water solubility, and partition coefficients such as the octanol-water partition coefficient (logP) and the solid material-air partition coefficient (Kma). researchgate.netumich.edu For instance, the predicted XlogP value of 3.4 for this compound indicates its lipophilicity. uni.lu Modern approaches often use machine learning and artificial intelligence techniques to develop highly accurate predictive models for various classes of chemicals, including refrigerants. nih.govresearchgate.net

Equation of State Development and Fluid Property Modeling

An equation of state (EOS) is a thermodynamic equation that describes the relationship between state variables such as pressure, volume, and temperature. researchgate.net For pure fluids like refrigerants, highly accurate equations of state are essential for designing and optimizing thermal machinery, such as refrigeration cycles and heat pumps. nist.gov

Modern, high-accuracy equations of state are often expressed in terms of the Helmholtz energy as a function of temperature and density. nist.govnist.gov All other thermodynamic properties can then be calculated from derivatives of the EOS. researchgate.net The development of an EOS involves fitting the equation's parameters to a wide range of experimental data, including:

Vapor pressure

Compressed liquid density osti.govacs.org

Vapor density

Speed of sound researchgate.net

Heat capacity

For many refrigerants, including isomers of dichloropentafluoropropane, extensive measurement campaigns have been conducted to gather the necessary data. osti.govacs.org For fluids with limited experimental data, models based on the principle of corresponding states, such as the extended corresponding states (ECS) model, can be used to predict properties based on those of a well-characterized reference fluid. ahrinet.org These models are crucial components of fluid property databases like REFPROP, which are standard tools in engineering. ahrinet.org

Regulatory Science and Policy Driven Research on Dichloropentafluoropropanes

Scientific Basis for International Environmental Protocols (e.g., Montreal Protocol)

The inclusion of hydrochlorofluorocarbons (HCFCs) like 1,1-Dichloro-1,2,2,3,3-pentafluoropropane in international environmental protocols is based on their scientifically established potential to harm the stratospheric ozone layer and contribute to global warming. epa.govcanada.ca The Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark global agreement signed in 1987, orchestrates the worldwide phase-out of ozone-depleting substances (ODS). unep.orgunep.org

HCFCs were developed as transitional substitutes for more potent ODS, primarily chlorofluorocarbons (CFCs). canada.ca While HCFCs are generally less stable in the atmosphere and thus less damaging to the ozone layer than CFCs, they still contain chlorine and contribute to ozone depletion. epa.govcanada.ca These substances are very stable in the troposphere and only break down under intense ultraviolet (UV) light in the stratosphere, where they release chlorine atoms that catalytically destroy ozone molecules. epa.gov

The scientific community assesses the environmental impact of these compounds using two key metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). epa.gov ODP is a relative measure of a substance's ability to destroy ozone compared to a similar mass of CFC-11, which has an ODP of 1.0. epa.gov GWP compares the global warming impact of a substance to that of carbon dioxide (CO2), which has a GWP of 1.0. epa.gov

For HCFC-225ca, scientific assessments have determined an ODP of 0.025 and a 100-year GWP of 122. epa.gov Its atmospheric lifetime is approximately 1.9 years. epa.govmdpi.comnoaa.gov Although its ODP is significantly lower than that of the CFCs it replaced, it is not negligible. mdpi.com These scientific metrics provide the fundamental rationale for the regulation and scheduled phase-out of HCFCs under the Montreal Protocol. canada.canoaa.gov The 19th Meeting of the Parties to the Montreal Protocol accelerated this phase-out for both developed and developing nations based on continued scientific assessment of the ozone layer's condition. canada.ca

Environmental Impact Metrics for HCFC-225ca and Related Compounds

| Compound Name | Chemical Formula | Atmospheric Lifetime (Years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

|---|---|---|---|---|

| This compound (HCFC-225ca) | C3HF5Cl2 | 1.9 epa.gov | 0.025 epa.gov | 122 epa.gov |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) | C3HF5Cl2 | 5.9 epa.gov | 0.033 epa.gov | 595 epa.gov |

| CFC-11 | CCl3F | 52 mdpi.com | 1.0 mdpi.com | 4660 mdpi.com |

| CFC-113 | C2Cl3F3 | 85 canada.ca | 0.8 canada.ca | 6000 canada.ca |

Research on Compliance and Verification Methodologies

Ensuring compliance with the Montreal Protocol's regulations requires robust verification methodologies, which heavily rely on scientific research and atmospheric monitoring. Global and regional atmospheric measurement programs are critical for tracking the concentrations of controlled substances like HCFC-225ca, allowing scientists to verify that reported production and consumption data align with observed atmospheric abundances. mdpi.com

Research based on air samples collected at monitoring stations, such as Cape Grim in Tasmania, provides a clear picture of the atmospheric trends of these compounds. For HCFC-225ca, observations show that the compound was not detected in air samples prior to 1992. Its atmospheric concentration peaked around 2001, consistent with its introduction as a replacement for CFCs. Following the implementation of Montreal Protocol restrictions, mixing ratios of HCFC-225ca have steadily declined. mdpi.com This demonstrates the effectiveness of the protocol and serves as a primary method of verifying compliance on a global scale. mdpi.com

In addition to atmospheric measurements, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established detailed reporting and recordkeeping requirements. epa.gov Producers, importers, and exporters of controlled substances must submit regular reports. achrnews.comepa.gov To ensure the accuracy of this self-reported data, regulations mandate third-party audits. epa.govachrnews.comschellman.com Certified public accountants conduct these audits to verify compliance with production and consumption allowances, providing an additional layer of verification. achrnews.com Research into these auditing procedures helps to refine them and ensure they are effective tools for compliance monitoring. schellman.com

Furthermore, methodologies are in place to track and verify the destruction of ODS. Companies importing controlled substances for the purpose of destruction must petition the EPA and provide documentation to ensure the material is genuinely destroyed and not diverted for other uses. epa.gov

Economic and Technological Assessments Driving Chemical Replacement Research

The phase-out schedules mandated by the Montreal Protocol create a powerful incentive for economic and technological assessments of alternatives to controlled substances like HCFC-225ca. This compound was itself an interim replacement for CFC-113, which was widely used as a cleaning solvent in the electronics and aerospace industries. wikipedia.org With the subsequent phase-out of HCFCs, industries have been compelled to invest in research and development for new, non-ozone-depleting alternatives. wikipedia.org

Economic assessments have shown that while the transition away from phased-out chemicals involves significant upfront costs for equipment replacement and retrofitting, it also drives innovation. congress.govcei.org The need to replace HCFC-225ca has spurred research into a variety of substances, including hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), hydrocarbons, and other chemical formulations. igsd.orgdergipark.org.trepa.gov For example, NASA, which had used HCFC-225 as a cleaning agent for oxygen breathing systems, has actively searched for suitable replacements. wikipedia.org

Technological assessments focus on the viability of these alternatives in specific applications. An ideal replacement must not only have favorable environmental properties (zero ODP and low GWP) but also meet stringent performance, safety, and material compatibility standards. wikipedia.orgdergipark.org.tr The transition from CFCs has shown that new generations of technology can often lead to improvements in energy efficiency, which can provide long-term economic benefits that offset initial conversion costs. congress.govnewclimateeconomy.net

The Multilateral Fund (MLF) for the Implementation of the Montreal Protocol plays a crucial role by providing financial assistance to developing countries. multilateralfund.org The MLF funds demonstration projects to assess the feasibility and cost of converting manufacturing processes from HCFCs to new, environmentally friendly technologies, thereby reducing economic barriers and facilitating a global transition. igsd.orgmultilateralfund.org

Timeline of Solvent Use and Replacement in Specialty Cleaning Applications

| Time Period | Primary Solvent Used | Regulatory Driver for Change | Resulting Replacement/Alternative |

|---|---|---|---|

| Pre-1996 | CFC-113 | Montreal Protocol (CFC Phase-out) wikipedia.org | HCFC-225ca/cb wikipedia.org |

| 1996 - 2015 | HCFC-225ca/cb | Montreal Protocol (HCFC Phase-out) wikipedia.org | HFCs, HFOs, other solvents igsd.orgepa.gov |

| Post-2015 | HFCs and other alternatives | Kigali Amendment (HFC Phase-down) unep.org | Low-GWP HFOs, Hydrocarbons, CO2 dergipark.org.treuropa.eu |

Policy Analysis and Future Regulatory Scenarios

Policy analysis concerning dichloropentafluoropropanes and other ODS focuses on the effectiveness of existing regulations and anticipates future regulatory needs. The Montreal Protocol is often cited as the most successful international environmental agreement, having put the ozone layer on a path to recovery. unep.orgschellman.com Its success is largely attributed to its dynamic structure, which allows for adjustments based on the latest scientific and technological assessments. unep.org

The established phase-out schedule for HCFCs dictates a 99.5% reduction from baseline levels by 2020 for developed countries, with a full phase-out by 2030. Developing countries have a target of 2040 for a complete phase-out. canada.camdpi.comepa.gov Current policy allows for a small "servicing tail," permitting the use of HCFCs to service existing refrigeration, air-conditioning, and fire suppression equipment until the final phase-out date. epa.gov

Future regulatory scenarios are increasingly shaped by the dual challenge of ozone depletion and climate change. The Kigali Amendment to the Montreal Protocol, adopted in 2016, exemplifies this shift by targeting the phase-down of HFCs. unep.org Although not ozone-depleting, many HFCs are potent greenhouse gases. igsd.org This has led to a policy push for "leapfrogging" HFCs, meaning that as countries phase out HCFCs, they are encouraged to transition directly to alternatives that have low GWP, avoiding a costly future conversion away from high-GWP HFCs. newclimateeconomy.net

Future policy will likely involve tightening controls on remaining uses of HCFCs and potentially managing stockpiles of these chemicals. As the market for alternatives matures, the economic and technical feasibility of transitioning the last remaining HCFC applications will increase. The ongoing monitoring of the atmosphere will remain a cornerstone of policy analysis, providing the ultimate verification of whether regulatory actions are achieving their intended environmental goals. mdpi.com

Research into Sustainable Alternatives and Green Chemistry Approaches

Development of Next-Generation Hydrofluoroolefins (HFOs) and Other Replacements

The phase-out of chlorofluorocarbons (CFCs) and HCFCs under the Montreal Protocol has spurred the development of newer generations of fluorinated compounds. unep.org While hydrofluorocarbons (HFCs) were initially introduced as replacements, their high GWP necessitated a further shift towards more environmentally benign options. unep.orgbuildinggreen.com This has led to the rise of hydrofluoroolefins (HFOs) as fourth-generation refrigerants, blowing agents, and solvents. buildinggreen.comfuturebridge.com

HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon. esginvest.co Unlike their saturated HFC predecessors, the presence of a double bond makes HFOs more reactive in the atmosphere, leading to significantly shorter atmospheric lifetimes and, consequently, very low GWPs. buildinggreen.com For instance, the atmospheric lifetime of HFOs is estimated to be around 11 days, compared to 13 years for HFCs. buildinggreen.com This rapid degradation prevents them from persisting and contributing significantly to global warming. vacontractortraining.com

Key characteristics of HFOs include zero ODP and a very low GWP. esginvest.covacontractortraining.com For example, HFO-1234yf has a 100-year GWP of 4, and HFO-1234ze(E) has a GWP of 6, starkly contrasting with HFC-134a's GWP of 1,430. vacontractortraining.com This has made HFOs a preferred choice in applications such as mobile air conditioning (MAC), commercial refrigeration, and as foam blowing agents. futurebridge.com

However, the transition to HFOs is not without challenges. Some HFOs exhibit mild flammability, which requires new safety standards and equipment design. vacontractortraining.com To address this and other performance characteristics, research is ongoing to create hybrid refrigerants that blend HFCs and HFOs, aiming to balance safety, efficiency, and environmental impact without necessitating complete equipment replacement. vacontractortraining.com Beyond HFOs, other alternatives include natural refrigerants like hydrocarbons (e.g., propane (B168953) and isobutane), carbon dioxide (CO2), and ammonia, which have long been used and are gaining renewed interest due to their low environmental impact. researchgate.netresearchgate.net

Interactive Table: Comparison of Refrigerant Generations

Novel Synthesis Strategies for Environmentally Benign Alternatives

A core tenet of green chemistry is the development of synthetic pathways that are safer, more efficient, and generate less waste. eurekalert.org Research in this area is crucial for producing alternatives to halogenated compounds in a sustainable manner. Novel strategies focus on improving atom economy, using less hazardous reagents, and employing new catalytic methods.

One promising area is the use of visible-light-mediated photochemistry. acs.org This approach offers a gentle and versatile platform for a variety of chemical transformations through free radical processes. acs.org For instance, visible-light/copper-catalyzed multicomponent reactions have been developed for the synthesis of valuable chemical structures, demonstrating the potential to create complex molecules under mild conditions. acs.org These methods often have high functional group tolerance and can proceed without the need for pre-functionalized substrates, which simplifies the synthetic process and reduces waste. acs.org

Another innovative strategy involves the use of arylthianthrenium salts as reagents. These salts are more stable and environmentally friendly than traditional hypervalent iodine reagents and can be synthesized under mild conditions. acs.org Their use in chemical transformations represents a more sustainable and practical alternative for creating complex organic molecules. acs.org

Furthermore, advancements in "click chemistry" are providing highly efficient and selective reactions. eurekalert.org For example, a novel, safe, and low-cost process has been developed for the synthesis of sulfonyl fluorides from readily available thiols and disulfides. eurekalert.org This green synthetic process yields only non-toxic salts as by-products, significantly minimizing its environmental impact and offering a scalable and safer production method. eurekalert.org Such atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, are a key goal of green synthesis. acs.org

Life Cycle Assessment (LCA) Studies for Fluorinated Compounds

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to production, use, and disposal. nih.govhpc2023.org For fluorinated compounds, LCA provides a holistic view beyond just ODP and GWP, considering other potential impacts like ecotoxicity, resource depletion, and land use. hpc2023.org

Recent LCA studies have also focused on the benefits of a circular economy approach for fluorinated gases. For example, research into the recovery and recycling of refrigerants using technologies like ionic liquids has shown significant potential for environmental impact reduction. nih.govacs.org One study demonstrated that recovering the HFC refrigerant R-32 from a mixture could lead to an 86-99% reduction in environmental load compared to producing new R-32. nih.govacs.org

These assessments help to avoid "burden shifting," where solving one environmental problem (like ozone depletion) creates another (like high GWP or other lifecycle impacts). hpc2023.org By taking a comprehensive view, LCA guides the development of genuinely more sustainable alternatives. hpc2023.org

Emerging Research Frontiers and Interdisciplinary Perspectives

Advanced Catalytic Systems for Halocarbon Transformation

The transformation of halocarbons like 1,1-Dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225ca) is a critical area of research, aimed at converting potentially harmful substances into valuable or benign chemicals. Catalytic hydrodechlorination (HDC) stands out as one of the most promising technologies for this purpose, as it can transform chlorine-containing compounds into useful, non-toxic products under mild conditions. mdpi.commdpi.com

Research into advanced catalytic systems for this process is ongoing and focuses on developing highly efficient and stable catalysts. mdpi.com Bimetallic catalysts, particularly those combining palladium (Pd) and platinum (Pt), have shown significant promise. mdpi.com These catalysts are often supported on materials like activated carbon that has been thermally modified to optimize its surface properties. mdpi.com

The effectiveness of these Pd-Pt systems often surpasses that of their single-metal counterparts. This synergistic effect is attributed to electronic interactions between the metals, specifically an electron charge transfer from platinum to palladium. mdpi.com This transfer modifies the catalytic properties of the palladium, enhancing its activity in breaking the carbon-chlorine (C-Cl) bond, which is generally the rate-determining step in the hydrodechlorination reaction. mdpi.com For instance, a significant increase in hydrodechlorination activity was observed for compounds like dichlorodifluoromethane (B179400) (CCl₂F₂) when using Pd-Pt catalysts compared to palladium alone. mdpi.com

Catalyst Systems for Halocarbon Hydrodechlorination

| Catalyst System | Support Material | Key Finding | Reference |

|---|---|---|---|

| Pd-Pt (Bimetallic) | Thermally Modified Activated Carbon | Exhibits synergistic effects and higher activity compared to monometallic catalysts due to electron transfer from Pt to Pd. | mdpi.com |

| Palladium (Pd) | Acid-Treated Activated Carbon | Treatment of the support increases oxygenated functional groups, improving metal dispersion and catalytic activity. | epa.gov |

| Nickel (Ni)-derived | Various | Catalyst stability is influenced by reaction conditions and the formation of carbonaceous deposits. | mdpi.com |

| Palladium (Pd) | Alumina and Graphene | Widely used for liquid-phase HDC due to its advantageous physical and chemical properties for cleaving C-Cl bonds. | nih.gov |

Long-Term Atmospheric Monitoring and Trend Analysis

Long-term atmospheric monitoring is essential for understanding the environmental impact of halocarbons. This compound (HCFC-225ca) has been tracked by global monitoring networks as part of the effort to oversee ozone-depleting substances regulated by the Montreal Protocol. mdpi.com

Atmospheric measurements show a distinct trend for HCFC-225ca. It was not detected in air samples collected before 1991. mdpi.com Its concentration began to rise in the 1990s as it was introduced as a replacement for chlorofluorocarbons (CFCs). mdpi.com Emissions peaked around 1999 at approximately 1.51 gigagrams per year (Gg/year). mdpi.com Correspondingly, the highest atmospheric mixing ratio of 52 ± 1 parts per quadrillion (ppq) was recorded in 2001. mdpi.com

Following the peak, and in accordance with the phase-out schedules of the Montreal Protocol, the atmospheric concentration of HCFC-225ca has steadily declined. mdpi.com By 2012, its mixing ratio had fallen to 23.3 ± 0.7 ppq. mdpi.com This decline is a direct result of restrictions on its production and consumption in developed countries, combined with its relatively short atmospheric lifetime. mdpi.com The phase-out schedule for developed countries aims for a 99.5% reduction by 2020 and a complete phase-out by 2030. mdpi.com The observed atmospheric trends indicate that these regulatory goals are on track to be met. mdpi.com

Atmospheric Trends of HCFC-225ca

| Year | Metric | Value | Reference |

|---|---|---|---|

| Pre-1991 | Mixing Ratio | Below detection limit | mdpi.com |

| 1999 | Peak Annual Emissions | ~1.51 Gg/year | mdpi.com |

| 2001 | Peak Mixing Ratio | 52 ± 1 ppq | mdpi.com |

| 1992–2001 | Average Growth Rate | +6 ppq per year | mdpi.com |

| 2001–2012 | Average Decline Rate | -2.6 ppq per year | mdpi.com |

| 2012 | Mixing Ratio | 23.3 ± 0.7 ppq | mdpi.com |

Integration of Data Science and Machine Learning in Halocarbon Research

The fields of data science and machine learning (ML) are revolutionizing materials science and chemistry, with significant applications in halocarbon research. research.googleyoutube.comchemistryworld.com These computational tools offer a way to accelerate the discovery and characterization of molecules by predicting their properties, a process that is often faster and more cost-effective than traditional experimental methods or numerical simulations like Density Functional Theory (DFT). research.googlemit.edu

One major application is the prediction of fundamental chemical properties. dntb.gov.ua Machine learning models, such as Message Passing Neural Networks (MPNNs), can be trained on large datasets of known molecules to predict electronic, thermodynamic, and vibrational properties of new or uncharacterized halocarbons with high accuracy. research.google These models can be up to 300,000 times faster than DFT simulations. research.google This capability allows researchers to rapidly screen vast libraries of potential compounds to identify candidates with desirable characteristics, such as specific thermodynamic properties for refrigerant applications. dntb.gov.ua

Furthermore, ML is being used to understand complex molecular interactions. For instance, machine learning models are being developed to characterize halogen bonding, a crucial non-covalent interaction in many chemical and biological systems. fnasjournals.com By analyzing large datasets, these models can identify key molecular features that influence the strength of these bonds, guiding the design of new functional materials. fnasjournals.com In the context of atmospheric science, ML can help create better models to predict the atmospheric lifetime and environmental impact of halocarbons by learning from the vast amounts of observational and simulation data available. youtube.com This data-driven approach, which combines physics-based simulations with ML, represents a new frontier for designing next-generation materials and understanding their environmental fate. youtube.com

Role of Dichloropentafluoropropanes in Advanced Materials Science (as chemical precursors only)

In advanced materials science, dichloropentafluoropropanes, including this compound, serve an important role as chemical precursors for the synthesis of fluorinated polymers (fluoropolymers). researchgate.net These polymers are highly valued for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.net

The primary route to many high-performance fluoropolymers involves the polymerization of fluorine-containing monomers, particularly fluoroalkenes. researchgate.net Dichloropentafluoropropanes are not typically used directly in polymerization reactions. Instead, they function as valuable intermediates that can be chemically converted into these essential monomers. A common transformation is dehydrohalogenation (the removal of a hydrogen atom and a halogen atom), which converts the saturated halocarbon into an unsaturated alkene.

For example, a dichloropentafluoropropane can be dehydrochlorinated to produce a chlorotetrafluoropropene or dehydrofluorinated to yield a dichlorotetrafluoropropene. These resulting fluoroalkenes can then be used as monomers in polymerization reactions to create a wide variety of advanced polymers. google.com For instance, fluorinated monomers are used to synthesize polymers comprising vinylidene fluoride (B91410) (VDF), which are noted for their excellent chemical resistance and heat resistance. google.com The ability to generate unique fluorine-containing monomers through the modification of precursors like dichloropentafluoropropanes allows for the creation of novel fluorinated materials that are not accessible through other synthetic routes. researchgate.net

Q & A

Q. What are the established synthesis routes for 1,1-dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225cc)?

The compound is synthesized via a multi-step halogen-exchange process. A common method involves:

- Reacting 2,2,3,3-tetrafluoro-1-propanol with p-toluenesulfonyl chloride to form 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate.

- Fluorination of the intermediate using potassium fluoride in N-methylpyrrolidone to yield 1,1,2,2,3-pentafluoropropane.

- Chlorination of the pentafluoropropane with chlorine gas under controlled conditions . Researchers should monitor reaction stoichiometry, temperature, and catalyst activity to minimize by-products like 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225d).

Q. What key physicochemical properties are critical for handling this compound in laboratory settings?

Essential properties include:

- Boiling point and volatility : Determines storage requirements (e.g., sealed containers under inert gas).

- Polarity and solubility : Influences its use as a solvent in vapor degreasing or organic synthesis.

- Stability under ambient conditions : Guides protocols to avoid decomposition (e.g., exposure to UV light or moisture). Safety data sheets (SDS) recommend using fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy, though specific toxicity data remain limited .

Q. What safety protocols are recommended for laboratory handling?

- Ventilation : Use local exhaust systems to prevent vapor accumulation.

- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste.

- First aid : Immediate flushing with water for eye/skin contact; medical consultation for inhalation exposure .

Q. What are its primary experimental applications in academic research?

- Solvent applications : Used in azeotrope-like compositions for precision cleaning or extraction due to low ozone depletion potential (ODP) compared to CFCs.

- Intermediate in fluorocarbon synthesis : Serves as a precursor for hydrofluorocarbons (HFCs) via selective defluorination or chlorination .

Advanced Research Questions

Q. How can catalytic efficiency be optimized during the fluorination step of synthesis?

- Catalyst selection : Antimony pentachloride (SbCl₅) or fluorinated derivatives are common, but co-catalysts like Lewis acids (e.g., SnCl₄) enhance activity.

- Reaction conditions : Optimize HF-to-substrate ratios (e.g., 5:1 molar excess) and temperature gradients (80–120°C) to improve yield.

- In-situ monitoring : Use GC-MS or FTIR to track intermediate formation and adjust parameters dynamically .

Q. What analytical techniques resolve contradictions in reported thermal stability data?

- Thermogravimetric analysis (TGA) : Quantifies decomposition onset temperatures under controlled atmospheres (N₂ vs. O₂).

- DSC (Differential Scanning Calorimetry) : Measures enthalpy changes during phase transitions or exothermic decomposition.

- High-resolution mass spectrometry (HRMS) : Identifies degradation by-products (e.g., HF or Cl₂ release) .

Q. How does molecular structure influence reactivity in halogen-exchange reactions?

- Steric effects : The asymmetric Cl/F substitution at positions 1 and 3 creates electron-deficient centers, favoring nucleophilic attack.

- Bond dissociation energies : Weaker C-Cl bonds (vs. C-F) allow selective substitution under milder conditions. Computational studies (DFT) can predict reactive sites and transition states .

Q. What strategies mitigate environmental persistence given limited ecotoxicological data?

- Degradation pathway studies : Investigate hydrolysis rates under varying pH or UV exposure to assess formation of persistent metabolites.

- Biodegradation assays : Use soil or aquatic microbial consortia to evaluate mineralization potential.

- Alternative formulations : Explore blending with hydrofluoroethers (HFEs) to reduce atmospheric lifetime .

Data Gaps and Research Opportunities

- Ecotoxicity : No data exist on bioaccumulation, mobility in soil, or chronic aquatic toxicity .

- Catalyst lifetime : Limited studies on SbCl₅ deactivation mechanisms during large-scale synthesis .

- Structure-activity relationships : Computational modeling is needed to correlate substituent patterns with ODP and global warming potential (GWP).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.